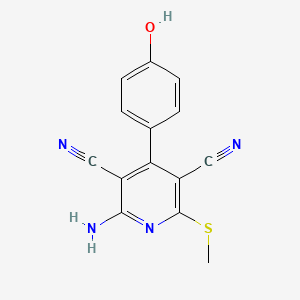
2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a hydroxyphenyl group, a methylsulfanyl group, and two cyano groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.
Introduction of Functional Groups: The amino group, hydroxyphenyl group, and methylsulfanyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selectivity and yield.
Addition of Cyano Groups: The cyano groups are typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methylsulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The amino and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation Products: Quinones, sulfoxides, and sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with one less cyano group.
2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine: Similar structure but without the cyano groups.
Uniqueness
The presence of both cyano groups and the combination of amino, hydroxyphenyl, and methylsulfanyl groups make 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile unique
Propiedades
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c1-20-14-11(7-16)12(10(6-15)13(17)18-14)8-2-4-9(19)5-3-8/h2-5,19H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIESNCHLZIRXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
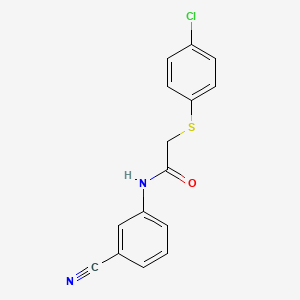
![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenyl)sulfanylacetate](/img/structure/B7599831.png)

![(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B7599859.png)

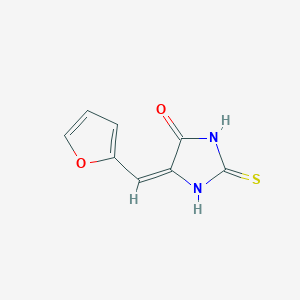
![(2S)-2-[[2-(3,4-difluorophenyl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7599890.png)
![(4E)-2-(2,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7599898.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7599921.png)
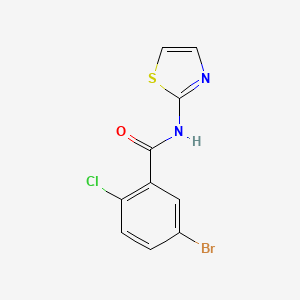
![5-phenyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7599932.png)
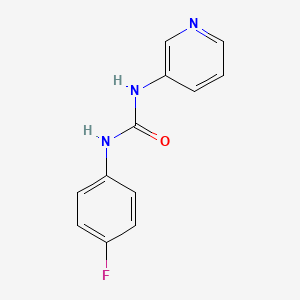
![2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole](/img/structure/B7599940.png)
